N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex molecule featuring a benzamide core substituted with a 4-fluorobenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl side chain. For example, similar compounds are synthesized via nucleophilic additions (e.g., hydrazinecarbothioamide formation) and cyclization reactions under reflux conditions, as described in .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S.ClH/c1-26(2)13-4-14-27(23-25-21-17(24)5-3-6-18(21)32-23)22(31)15-7-9-16(10-8-15)28-19(29)11-12-20(28)30;/h3,5-10H,4,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTHXJKTNYKGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound with significant potential in pharmacology, particularly in addressing multidrug resistance (MDR) in cancer therapy. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24ClFN4O3S
- Molecular Weight : 491.0 g/mol
- CAS Number : 1052531-49-3
The compound primarily acts as an inhibitor of P-glycoprotein (P-gp), a protein that plays a crucial role in drug transport and is often implicated in MDR in cancer cells. By inhibiting P-gp, this compound enhances the intracellular accumulation of chemotherapeutic agents like doxorubicin (DOX) and Rhodamine 123 (Rho123).
Key Findings from Research:
- Binding Affinity : Molecular docking studies indicate that the compound binds to the transmembrane domain of P-gp with a binding energy comparable to that of zosuquidar, a known P-gp inhibitor (ΔG = -10.3 kcal/mol) .
- In Vitro Studies :
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
The compound has demonstrated significant potential in reversing drug resistance in cancer cell lines. Its ability to enhance the efficacy of conventional chemotherapeutics positions it as a promising candidate for further development.
Cytotoxicity Studies
In studies involving various cancer cell lines, including murine lymphosarcoma RLS40, the compound showed enhanced cytotoxic effects when used in conjunction with DOX, suggesting its role as a chemosensitizer .
Case Studies and Experimental Data
| Study | Cell Line | Treatment | Result |
|---|---|---|---|
| Study 1 | KB-8-5 | Rho123 + Compound | 10.2-fold increase in uptake |
| Study 2 | KB-8-5 | DOX + Compound | 1.5-fold increase in uptake |
| Study 3 | RLS40 | DOX + Compound | Enhanced cytotoxicity observed |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Spectral and Physicochemical Properties
IR Spectroscopy :
- The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thiones () contrasts with the target compound, where the benzamide carbonyl and dioxopyrrolidinyl C=O groups would dominate the IR spectrum .
- The fluorobenzo[d]thiazol group may exhibit C-F stretching vibrations near 1100–1250 cm⁻¹, akin to fluorophenyl systems in .
NMR Analysis :
- In , chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of rapamycin analogs highlight how substituents alter electronic environments . For the target compound, the 4-fluorobenzo[d]thiazol-2-yl group would deshield adjacent protons, producing distinct ¹H-NMR signals compared to non-fluorinated analogs.
Table 2: Key Spectral Data for Analogous Compounds
Pharmacokinetic and ADMET Considerations
underscores the importance of structural diversity in predicting ADMET properties. The target compound’s dimethylaminopropyl group may enhance solubility (via protonation at physiological pH), while the fluorobenzo[d]thiazol moiety could increase logP, necessitating a balance between bioavailability and membrane permeability .
Preparation Methods
Preparation of 4-Fluorobenzo[d]thiazol-2-amine
The 4-fluorobenzo[d]thiazole scaffold is synthesized via cyclization of a substituted thiourea precursor. A method analogous to CA2833394C involves reacting 2-fluoroaniline with potassium thiocyanate and bromine in acetic acid to form 2-aminobenzo[d]thiazole, followed by fluorination at the 4-position using hydrogen fluoride-pyridine. Alternative routes employ palladium-catalyzed coupling to introduce fluorine, though this requires stringent anhydrous conditions.
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
The 2,5-dioxopyrrolidine moiety is introduced via nucleophilic acyl substitution. As described in US20080312205A1, 4-nitrobenzoic acid is reacted with succinimide in the presence of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene at 68–75°C. Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) yields 4-aminobenzoic acid, which is subsequently acylated with succinic anhydride to form the dioxopyrrolidine derivative.
Amide Bond Formation
Coupling of 4-Fluorobenzo[d]thiazol-2-amine with 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
The central benzamide bond is formed using carbodiimide-mediated coupling. A procedure adapted from PMC6273168 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving yields >85%. The reaction is conducted at 0–5°C to minimize epimerization, followed by gradual warming to room temperature. Purification via recrystallization from isopropyl alcohol (as in US20080312205A1) ensures high purity (>98%).
N-Alkylation with 3-(Dimethylamino)propyl Chloride
The tertiary amine side chain is introduced via alkylation of the secondary amide nitrogen. Sodium hydride in N-methyl-2-pyrrolidinone (NMP) deprotonates the amide, enabling nucleophilic attack by 3-(dimethylamino)propyl chloride at 70–80°C. This method, derived from CA2833394C, avoids over-alkylation by maintaining a 1:1 molar ratio and employs phase-transfer catalysis (TDA-1) to enhance reaction efficiency. The crude product is washed with heptane to remove unreacted alkylating agent.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base is dissolved in anhydrous ethyl acetate, and gaseous hydrogen chloride is bubbled through the solution at 0°C until pH <2. Crystallization is induced by slow addition of diethyl ether, followed by vacuum filtration and washing with cold acetone. The final hydrochloride salt is dried under reduced pressure (50 mbar) at 40°C, yielding a hygroscopic white solid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Amide Coupling : Dichloromethane outperforms dimethylformamide (DMF) in minimizing side reactions, with yields improving from 72% to 89% when switching solvents.
- Alkylation : NMP enables higher reaction rates compared to tetrahydrofuran (THF), reducing reaction time from 24 h to 8 h.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C with decomposition above 250°C, confirming salt stability under standard storage conditions.
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Amidation | 2,5-Dioxopyrrolidin-1-yl chloride, DIPEA, DCM, 0°C → RT | 65–75% | >90% |
| Salt Formation | HCl (gas), EtOAc, 0°C | 85–95% | >95% |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Analog Substituent | Target (IC, µM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl | VEGFR2 (0.12) | 12× over EGFR |
| Tetrahydroisoquinoline sulfonamide | PARP1 (0.08) | 8× over PARP2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
